4-(bromomethyl)-N-(4-bromophenyl)benzamide
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Description
Scientific Research Applications
Synthesis and Characterization
- Metal Complexes : The synthesis and characterization of Ni(II) and Cu(II) complexes of certain bromo-N-(di-R-carbamothioyl)benzamide ligands have been achieved. These complexes were analyzed using elemental analyses, FT-IR, 1H-NMR spectroscopy, and X-ray diffraction data, indicating their potential as models for studying metal coordination in more complex biological systems or as catalysts in organic synthesis (Binzet et al., 2009).
Antipathogenic Activity
- Antibacterial Properties : The synthesis and biological evaluation of various acylthioureas, including derivatives with bromophenyl substituents, have demonstrated significant antipathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest a pathway for developing novel antimicrobial agents leveraging the structural motifs of brominated benzamide compounds (Limban et al., 2011).
Electrochemical Synthesis
- C-H Bromination : The electrochemical C-H bromination of benzamide derivatives using NH4Br as a brominating agent and electrolyte has been explored, presenting a method that avoids chemical oxidants. This approach could offer a green chemistry pathway for the functionalization of benzamide derivatives, including 4-(bromomethyl)-N-(4-bromophenyl)benzamide, for various applications in synthesis and drug development (Yang et al., 2019).
Molecular Electronics
- Building Blocks for Electronics : Aryl bromides, such as 4-bromophenyl derivatives, have been identified as useful precursors for the synthesis of molecular wires, suggesting their utility in the development of molecular electronics. The efficient transformation of these building blocks into oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires underscores their potential in the field of nanotechnology and electronic devices (Stuhr-Hansen et al., 2005).
properties
IUPAC Name |
4-(bromomethyl)-N-(4-bromophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Br2NO/c15-9-10-1-3-11(4-2-10)14(18)17-13-7-5-12(16)6-8-13/h1-8H,9H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQGOPXTWCOCEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CBr)C(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(bromomethyl)-N-(4-bromophenyl)benzamide |
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